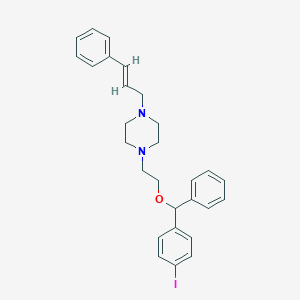
4-Iodo-gbr
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Iodo-gbr is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes an iodophenyl group, a phenylmethoxy group, and a phenylprop-2-enyl group attached to a piperazine ring
准备方法
The synthesis of 4-Iodo-gbr involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the iodophenyl and phenylmethoxy intermediates, which are then coupled with the piperazine ring through a series of reactions. Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
化学反应分析
4-Iodo-gbr undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific groups within the molecule are replaced by other functional groups. Common reagents for these reactions include halogenating agents and nucleophiles.
科学研究应用
Applications in Guided Bone Regeneration (GBR)
Guided Bone Regeneration is a surgical procedure aimed at enhancing bone healing and regeneration, particularly in dental and orthopedic applications. The incorporation of 4-Iodo-gbr into GBR membranes has been studied for its potential to improve biological responses during the healing process.
Case Studies and Research Findings
-
Membrane Properties and Biological Responses :
- A study focused on the modification of GBR membranes using bioactive compounds, including this compound, demonstrated enhanced osteoconductivity and biocompatibility. The results indicated that membranes incorporating this compound could promote cell adhesion and proliferation, crucial for effective bone healing .
-
In Vivo Studies :
- In an experimental model involving critical-sized bone defects, the application of GBR membranes containing this compound resulted in significantly improved bone regeneration compared to control groups. Histological analyses revealed increased new bone formation and integration with surrounding tissues .
- Mechanisms of Action :
Comparative Data Table
The following table summarizes key findings from various studies on the applications of this compound in GBR:
| Study Reference | Membrane Type | Key Findings | Application Area |
|---|---|---|---|
| Rung et al., 2021 | Collagen Membrane | Enhanced cell viability; upregulated VEGF | Dental Implants |
| Zhao et al., 2020 | Bilayer Membrane | Improved tensile strength; reduced swelling behavior | Orthopedic Surgery |
| Wei et al., 2018 | β-TCP Loaded Membrane | Increased ALP activity; promoted osteogenic differentiation | Bone Defect Repair |
Applications in Material Science
In addition to its biomedical applications, this compound has potential uses in material science, particularly in developing novel materials with enhanced properties.
Research Insights
- Composite Materials : Studies have explored the incorporation of this compound into polymer matrices to enhance mechanical properties and biocompatibility. These composites are being investigated for various applications, including drug delivery systems and scaffolds for tissue engineering .
- Surface Modification : The ability of this compound to modify surface characteristics of materials has been examined. This modification can lead to improved adhesion properties for coatings used in medical devices .
作用机制
The mechanism of action of 4-Iodo-gbr involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.
相似化合物的比较
4-Iodo-gbr can be compared with other similar compounds, such as:
1-(2-(diphenylmethoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine: This compound shares structural similarities but differs in the presence of an azido group.
1-[2-(4-iodophenyl)ethyl]-4-(2-phenylprop-2-enyl)piperazine: This compound has a similar core structure but lacks the phenylmethoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
148832-04-6 |
|---|---|
分子式 |
C28H31IN2O |
分子量 |
538.5 g/mol |
IUPAC 名称 |
1-[2-[(4-iodophenyl)-phenylmethoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
InChI |
InChI=1S/C28H31IN2O/c29-27-15-13-26(14-16-27)28(25-11-5-2-6-12-25)32-23-22-31-20-18-30(19-21-31)17-7-10-24-8-3-1-4-9-24/h1-16,28H,17-23H2/b10-7+ |
InChI 键 |
RPYALWQJEMCAKH-JXMROGBWSA-N |
SMILES |
C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)I)CC=CC4=CC=CC=C4 |
手性 SMILES |
C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)I)C/C=C/C4=CC=CC=C4 |
规范 SMILES |
C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)I)CC=CC4=CC=CC=C4 |
同义词 |
4-iodo-GBR |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















